REACTION_CXSMILES
|
[CH:1]1[C:14]2[C:5](=[CH:6][C:7]3[C:12]([C:13]=2B(O)O)=[CH:11][CH:10]=[CH:9][CH:8]=3)[CH:4]=[CH:3][CH:2]=1.Br[C:19]1[CH:20]=[N:21][CH:22]=[CH:23][CH:24]=1.C(=O)([O-])[O-].[Na+].[Na+].C1(C)C=CC=CC=1>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.O.C(O)C>[CH:1]1[C:14]2[C:5](=[CH:6][C:7]3[C:12]([C:13]=2[C:19]2[CH:20]=[N:21][CH:22]=[CH:23][CH:24]=2)=[CH:11][CH:10]=[CH:9][CH:8]=3)[CH:4]=[CH:3][CH:2]=1 |f:2.3.4,^1:41,43,62,81|
|
Name
|
|
Quantity
|
5.2 g
|
Type
|
reactant
|
Smiles
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C1=CC=CC2=CC3=CC=CC=C3C(=C12)B(O)O
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
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BrC=1C=NC=CC1
|
Name
|
|
Quantity
|
5.2 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
25 μL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0.28 g
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
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CUSTOM
|
Details
|
by being stirred under reduced pressure
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was degassed
|
Type
|
STIRRING
|
Details
|
the mixture was stirred under nitrogen stream at 80° C. for 7 hours
|
Duration
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7 h
|
Type
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WAIT
|
Details
|
After a certain period
|
Type
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EXTRACTION
|
Details
|
an aqueous layer was extracted with toluene
|
Type
|
EXTRACTION
|
Details
|
The obtained extracted solution
|
Type
|
WASH
|
Details
|
washed with saturated saline
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
condensed
|
Type
|
CUSTOM
|
Details
|
to give an oily substance
|
Type
|
CUSTOM
|
Details
|
The oily substance was recrystallized with toluene/hexane, so that 2.8 g of target yellow powder
|
Type
|
CUSTOM
|
Details
|
was obtained in a yield of 46%
|
Name
|
|
Type
|
|
Smiles
|
C1=CC=CC2=CC3=CC=CC=C3C(=C12)C=1C=NC=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |